molecular formula C10H14N4O B12858659 2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide

2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide

Cat. No.: B12858659
M. Wt: 206.24 g/mol
InChI Key: JEDQREFDHBTUNN-UHFFFAOYSA-N
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Description

2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a cyano group and a propanamide group attached to a pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide typically involves the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the DNA-binding activity of GATA family proteins, which play a crucial role in gene regulation .

Comparison with Similar Compounds

2-((3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino)propanamide can be compared with other pyrrole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]propanamide

InChI

InChI=1S/C10H14N4O/c1-5-6(2)13-10(8(5)4-11)14-7(3)9(12)15/h7,13-14H,1-3H3,(H2,12,15)

InChI Key

JEDQREFDHBTUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(C)C(=O)N)C

Origin of Product

United States

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